molecular formula C₁₉H₂₄BrNS₂ B032506 Tiquizium bromide CAS No. 71731-58-3

Tiquizium bromide

Cat. No. B032506
CAS RN: 71731-58-3
M. Wt: 410.4 g/mol
InChI Key: VKBNGRDAHSELMQ-KYSFMIDTSA-M
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Description

Synthesis Analysis

The synthesis of Tiquizium bromide (HSR-902) has been explored in the context of its medicinal chemistry and pharmacological properties. The synthesis process, while not detailed in the available literature, likely involves specific techniques to ensure its efficacy as a spasmolytic agent. The focus has been on its binding affinity and selectivity rather than the detailed synthetic pathway.

Molecular Structure Analysis

Tiquizium bromide's molecular structure is designed to effectively interact with muscarinic receptors. Its structure enables it to act as a nonselective muscarinic antagonist with properties similar to atropine, as indicated by binding studies using radioligand techniques (Oshita et al., 1987).

Chemical Reactions and Properties

Research on Tiquizium bromide has not focused extensively on its broad chemical reactions and properties. Instead, studies have concentrated on its pharmacological profile, particularly its interaction with muscarinic receptors and its potential as a spasmolytic agent.

Physical Properties Analysis

The physical properties of Tiquizium bromide, such as solubility, melting point, and stability, are not explicitly detailed in the available research. However, its formulation for pharmacological use would require it to possess suitable physical properties for administration and absorption.

Chemical Properties Analysis

The chemical properties of Tiquizium bromide, including its reactivity and interaction with biological systems, are tailored for its role as a muscarinic antagonist. Its chemical behavior in the body, particularly its metabolic pathways and excretion, is a key area of study (Nishikawa et al., 1985).

Scientific Research Applications

Pharmacokinetics and Metabolism

Tiquizium bromide, after oral and intravenous administration in dogs, showed maximum blood concentrations within one to three hours. Its half-life ranged between 7.1 hours (intravenously) and 9.4-12.0 hours (orally). Hydroxylation at the thiophene ring's 5-position is a key biotransformation mechanism, with glucuronides of hydroxylated products found in urine. The drug's plasma levels correlated with its inhibitory effect on stomach contraction (Nishikawa et al., 1985).

Receptor Affinity and Selectivity

Tiquizium bromide (HSR-902) was studied for its affinity and selectivity for muscarinic receptors, using radioligand binding techniques. It exhibited atropine-type, nonselective muscarinic antagonism and showed about 3-4 times more potency than atropine in stomach and ileal muscarinic receptors (Oshita et al., 1987).

Bronchodilatory Effects

The bronchodilatory effects of Tiquizium bromide were evaluated both in vitro and in patients with chronic obstructive pulmonary disease (COPD). It showed significant increases in forced vital capacity and forced expiratory volume, suggesting effective antimuscarinic action and substantial bronchodilation in COPD patients without adverse effects (Shioya et al., 1996).

Comparative Study with Other Muscarinic Antagonists

Tiotropium bromide, another muscarinic antagonist, was compared with Tiquizium bromide in its potential for COPD treatment. Tiotropium bromide demonstrated prolonged M3 muscarinic receptor blockade, leading to significant improvement in lung function, quality of life, and reduced COPD exacerbations, suggesting a potential advantage over Tiquizium bromide (Gross, 2020).

Environmental Impact Studies

While not directly related to Tiquizium bromide, studies on bromide ions in the environment provide contextual understanding of the broader impact of bromide-based compounds. For instance, an experiment on the impact of a one-time water-soluble chemical application used potassium bromide as a tracer, highlighting its role in environmental studies (Owens & Edwards, 1992).

Thiophene-Based Drug Applications

Tiquizium bromide, containing a thiophene nucleus, is part of a class of compounds with diverse applications in medicinal chemistry. Thiophene derivatives are known for a wide range of therapeutic properties, underlining the importance of this class in drug development (Shah & Verma, 2018).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak . Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). Wear fire/flame resistant and impervious clothing .

properties

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBNGRDAHSELMQ-KYSFMIDTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046757
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiquizium bromide

CAS RN

71731-58-3
Record name Tiquizium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71731-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiquizium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQUIZIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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